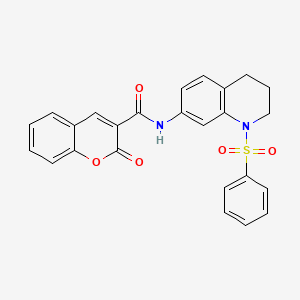

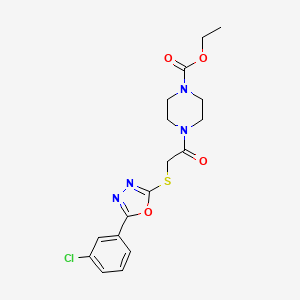

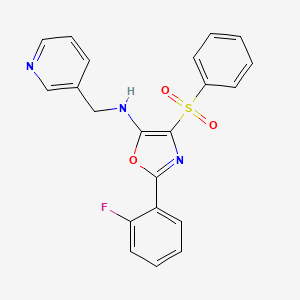

![molecular formula C20H19N5O3 B2482444 2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380177-60-4](/img/structure/B2482444.png)

2-butyl-6-[(4-nitrophenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . They are used in the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles has been developed gradually with the establishment of several facile and convenient synthetic techniques . For example, unsubstituted 1,2,4-triazole can be prepared from thiosemicarbazide by acylation with formic acid followed by cyclization of 1-formyl-3-thiosemicarbazide into 1,2,4-triazole-3 (5)-thiol .Molecular Structure Analysis

Triazoles are planar molecules. The C-N and N-N distances fall into a narrow range, consistent with the aromaticity .Chemical Reactions Analysis

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their substituents. For example, 1,2,4-triazole is a white solid with a melting point of 120 to 121 °C and is very soluble in water .Applications De Recherche Scientifique

Antihistaminic Potential

Compounds from the triazoloquinazolinone family, like the one you mentioned, have shown significant potential as antihistaminic agents. For example, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a related class, demonstrated potent in vivo H1-antihistaminic activity in guinea pigs, offering protection from histamine-induced bronchospasm. One compound in this class was found to be equipotent to chlorpheniramine maleate, a standard antihistamine, with less sedation (Alagarsamy, Shankar, & Murugesan, 2008).

Benzodiazepine Receptor Affinity

Another study explored [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for their affinity to benzodiazepine receptors. Compounds in this group displayed potent benzodiazepine antagonistic properties in rat models, with some showing binding affinity comparable to established benzodiazepine antagonists (Francis et al., 1991).

Antibacterial Properties

A series of [1,2,4]triazolo[1,5-c]quinazoline derivatives were synthesized and evaluated for their antibacterial properties. These compounds showed notable activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents (Zeydi, Montazeri, & Fouladi, 2017).

Antimicrobial and Nematicidal Activity

Some triazoloquinazoline derivatives have been evaluated for antimicrobial and nematicidal activities. A series of these compounds displayed significant properties against various bacteria and fungi, as well as nematodes like Ditylenchus myceliophagus and Caenorhabditis elegans (Reddy, Kumar, & Sunitha, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-butyl-6-[(4-nitrophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3/c1-2-3-8-18-21-19-16-6-4-5-7-17(16)23(20(26)24(19)22-18)13-14-9-11-15(12-10-14)25(27)28/h4-7,9-12H,2-3,8,13H2,1H3/p+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHDRVRINGDIRHQ-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N5O3+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

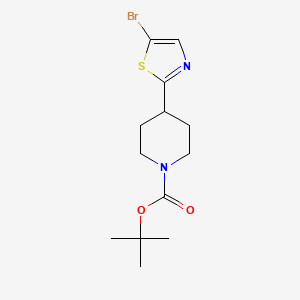

![1-[(4-Fluorophenyl)acetyl]piperazine](/img/structure/B2482367.png)

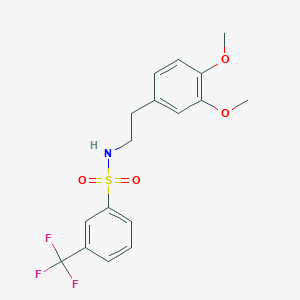

![3,5-dichloro-4-methoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B2482369.png)

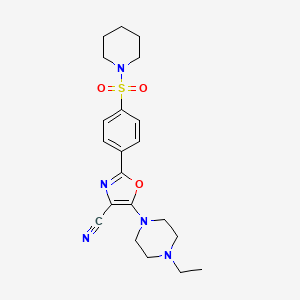

![Methyl 4-(((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2482371.png)

![4-(6-((2-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2482372.png)

![8-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2482382.png)